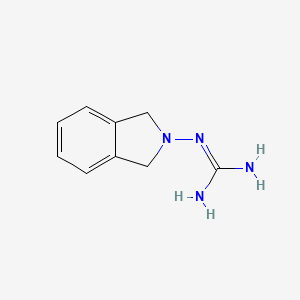
N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isoindolin-2-yl)guanidine is a compound that features a guanidine group attached to an isoindoline ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 1-(Isoindolin-2-yl)guanidine allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoindolin-2-yl)guanidine typically involves the reaction of isoindoline derivatives with guanidine precursors. One common method is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This scaffold can then be further functionalized to introduce the guanidine group.
Industrial Production Methods
Industrial production of 1-(Isoindolin-2-yl)guanidine may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Isoindolin-2-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can modify the guanidine group or the isoindoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include isoindoline-1,3-dione derivatives, reduced isoindoline compounds, and various substituted isoindoline derivatives .
Scientific Research Applications
1-(Isoindolin-2-yl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Isoindolin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function . The isoindoline ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline derivatives and guanidine-containing molecules, such as:
Uniqueness
1-(Isoindolin-2-yl)guanidine is unique due to its combination of the isoindoline ring and guanidine group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Biological Activity
N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine, also known as 1-(isoindolin-2-yl)guanidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
| Property | Value |
|---|---|
| CAS No. | 80545-13-7 |
| Molecular Formula | C9H12N4 |
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | 2-(1,3-dihydroisoindol-2-yl)guanidine |
| InChI Key | FXDJPRPAZJKGKY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The guanidine moiety allows for the formation of hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing signaling pathways that can lead to various physiological effects.
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties. A study highlighted its potential against viruses such as coxsackievirus B and avian influenza virus, demonstrating significant reductions in viral load in vitro .
Anticancer Properties
The compound has been investigated for its anticancer efficacy, particularly in relation to mantle cell lymphomas. Its structural analogs have been shown to induce apoptosis in cancer cells through various mechanisms .
Neuroprotective Effects
This compound is being explored for neuroprotective effects, potentially offering therapeutic benefits in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to its protective role against neuronal damage .
Case Studies
- Antiviral Efficacy Against Influenza :
- Inhibition of Cancer Cell Growth :
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from other guanidine derivatives and isoindoline compounds. Its dual functionality allows for distinct chemical reactivity and biological activity.
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Guanidine Derivatives | Antiviral, anticancer | General enzyme inhibition |
| Isoindoline Compounds | Neuroprotective | Specific receptor interactions |
| Sulfonamide Derivatives | Antiviral | High efficacy against specific viruses |
Properties
CAS No. |
80545-13-7 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)guanidine |
InChI |
InChI=1S/C9H12N4/c10-9(11)12-13-5-7-3-1-2-4-8(7)6-13/h1-4H,5-6H2,(H4,10,11,12) |
InChI Key |
FXDJPRPAZJKGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















